Physicochemical Profiling and Synthetic Applications of 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride
Physicochemical Profiling and Synthetic Applications of 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride
Executive Summary
The development of advanced peptidomimetics and conformationally restricted small molecules heavily relies on specialized building blocks. 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is a highly sterically hindered, α,α -disubstituted amino acid derivative. By combining an α -methyl group, an α -phenyl ring, and an N,N -dimethylated amine, this molecule imposes severe restrictions on local dihedral angles ( ϕ and ψ ). This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, structural implications, and field-proven methodologies for its analytical validation and incorporation into peptide backbones.
Molecular Architecture & Physicochemical Profile
Structural Identity and Mechanistic Implications
2-(Dimethylamino)-2-phenylpropanoic acid (also referred to as N,N -dimethyl- α -methyl-phenylglycine) features a quaternary α -carbon. The introduction of the N,N -dimethyl group eliminates the hydrogen-bond donor capacity of the amino group, fundamentally altering the local hydrogen-bonding network when incorporated into a larger scaffold. This modification increases lipophilicity and dramatically enhances resistance to proteolytic degradation, making it a highly valuable moiety in the design of orally bioavailable peptide therapeutics.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of both the free base and the hydrochloride salt forms, synthesized from authoritative chemical databases[1][2].
| Parameter | Hydrochloride Salt | Free Base |
| CAS Number | 1251925-48-0 | 25022-56-4[1] |
| Molecular Formula | C₁₁H₁₆ClNO₂[2] | C₁₁H₁₅NO₂[1] |
| Molecular Weight | 229.70 g/mol [2] | 193.24 g/mol [1] |
| InChI Key | NGHYMZQPXJLQRW-UHFFFAOYSA-N | JVWZSHDIPVXYQE-UHFFFAOYSA-N[1] |
| Physical Form | Solid / Powder | Solid |
| Storage Temperature | 4°C (Recommended)[2] / RT | 4°C |
| Purity Standard | >95% | >95% |
Analytical Characterization Workflow
To ensure the integrity of the building block before complex synthesis, a self-validating analytical workflow is required. The following diagram illustrates the logical progression from raw API to a verified physicochemical data matrix.
Analytical workflow for establishing the physicochemical data matrix of the API.
Protocol 1: Self-Validating Physicochemical Profiling
This protocol determines the exact pKa and LogP while simultaneously verifying that the compound has not undergone decarboxylation—a common degradation pathway for substituted phenylglycines.
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Sample Preparation: Dissolve 10 mg of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride in 10 mL of degassed, deionized water.
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Causality: Degassing removes dissolved CO₂, which would otherwise buffer the solution and skew the potentiometric titration curve.
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Potentiometric Titration (pKa): Titrate the solution using standardized 0.1 M NaOH under a nitrogen atmosphere at 25°C. Record the first derivative of the pH curve to identify the inflection points corresponding to the carboxylic acid (estimated pKa ~2.2) and the tertiary amine (estimated pKa ~8.9).
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LogP Determination (Shake-Flask): Partition 5 mg of the compound between 5 mL of 1-octanol and 5 mL of pH 7.4 phosphate buffer. Shake mechanically for 24 hours at 25°C, then centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.
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LC-MS Validation: Analyze both the aqueous and organic phases using LC-MS (ESI+ mode).
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Causality: The molecule lacks an extended conjugated system, making standard UV detection at 254 nm less sensitive. ESI+ MS targets the [M+H]+ ion ( m/z 194.2), allowing precise quantification of the partition coefficient while structurally validating that the thermal/mechanical stress did not degrade the molecule.
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Application in Solid-Phase Peptide Synthesis (SPPS)
Incorporating α,α -disubstituted, N -alkylated amino acids into a peptide chain presents extreme steric challenges. Standard coupling reagents (e.g., HBTU, DIC/Oxyma) typically fail, resulting in truncated sequences.
Workflow for integrating sterically hindered amino acids via microwave-assisted SPPS.
Protocol 2: Microwave-Assisted HATU Coupling
To overcome the activation energy barrier imposed by the quaternary center and the N,N -dimethyl group, a highly reactive uronium salt combined with microwave irradiation is required.
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Resin Preparation: Swell 0.1 mmol of the nascent Fmoc-peptide-resin in Dimethylformamide (DMF) for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 times).
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Causality: Complete removal of piperidine is critical; residual secondary amine will outcompete the resin-bound amine for the highly reactive activated ester.
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Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N -Diisopropylethylamine (DIEA). Stir for 2 minutes.
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Causality: HATU is chosen over HBTU because the nitrogen atom at the 7-position of the HOAt leaving group exerts an neighboring-group effect, forming an internal hydrogen bond that accelerates aminolysis despite severe steric crowding.
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Microwave Coupling: Transfer the activated mixture to the resin. Subject the reaction vessel to microwave irradiation (75°C, 25 watts) for 30 minutes.
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Causality: The thermal energy provided by microwave irradiation increases molecular collision rates and overcomes the high entropic penalty of forming a peptide bond at an α,α -disubstituted center.
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Cleavage and Verification: Wash the resin, then cleave the peptide using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold ether, centrifuge, and verify the successful coupling via LC-MS.
Conclusion
2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS 1251925-48-0) is a highly specialized building block that offers unique conformational control in drug design. While its extreme steric bulk poses significant synthetic challenges, the application of targeted analytical validation and high-energy coupling protocols (such as HATU-mediated microwave synthesis) allows researchers to successfully harness its properties for the development of highly stable, protease-resistant peptidomimetics.
References
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Chemazone. "2-dimethylamino-2-phenylpropanoic acid - 25022-56-4". Chemazone Database. Available at: [Link]
